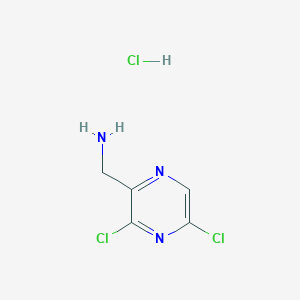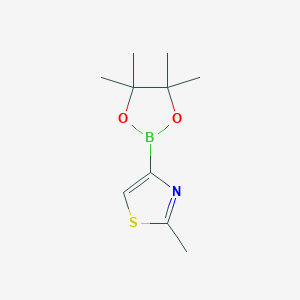![molecular formula C17H13ClN2O2 B6169043 N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide CAS No. 2416229-56-4](/img/new.no-structure.jpg)
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is a complex organic compound that features a biphenyl core substituted with a chlorine atom and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide typically involves multiple steps. One common method starts with the chlorination of biphenyl to introduce the chlorine atom at the 3-position. This is followed by a series of reactions to introduce the cyano and oxobutanamide groups. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
科学研究应用
N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide exerts its effects involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The biphenyl core provides structural stability and can enhance the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 3-chloro-1,1’-biphenyl-4-yl N-(2,4-dichlorophenyl)carbamate
- 1,1’-biphenyl-4-yl-2-cyano-3-oxobutanamide
Uniqueness
N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is unique due to the specific combination of functional groups it possesses. The presence of both a cyano group and an oxobutanamide moiety allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
2416229-56-4 |
|---|---|
分子式 |
C17H13ClN2O2 |
分子量 |
312.8 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




